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Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-

associated protein that has emerged as a significant factor in the pathogenesis of chronic liver

diseases. While its precise physiological function is still under investigation, genetic studies

have identified loss-of-function variants in the HSD17B13 gene that are robustly associated

with a reduced risk of developing and progressing nonalcoholic fatty liver disease (NAFLD),

alcohol-related liver disease (ALD), cirrhosis, and hepatocellular carcinoma (HCC). The most

studied of these is the rs72613567:T>TA splice variant, which results in a truncated,

enzymatically inactive protein. This protective effect has positioned HSD17B13 as a promising

therapeutic target, with several RNA interference-based therapies currently in clinical

development. This document provides a comprehensive overview of the genetic evidence,

molecular mechanisms, experimental methodologies, and therapeutic landscape related to

HSD17B13 variants.

HSD17B13: Protein, Localization, and Function
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is

involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other members of
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its family, HSD17B13 expression is highly restricted to the liver, specifically within hepatocytes.

[2]

Subcellular Localization: HSD17B13 is localized to the surface of intracellular lipid droplets

(LDs), which are organelles central to lipid and energy homeostasis.[3][4][5] Its localization is

driven by several N-terminal domains, including a hydrophobic domain and a PAT-like

domain.[2][6]

Enzymatic Activity: The protein exhibits retinol dehydrogenase (RDH) activity, catalyzing the

conversion of retinol to retinaldehyde.[3][7] The loss-of-function variants lack this enzymatic

capability.[3]

Role in Lipid Metabolism: Overexpression of wild-type HSD17B13 in hepatocytes leads to an

increase in the number and size of LDs and promotes hepatic lipid accumulation.[3][4]

Conversely, loss-of-function variants are associated with alterations in hepatic phospholipid

metabolism.[2][8]

Key Genetic Variants and their Prevalence
Several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene have been linked to

liver disease. The most significant of these is a splice variant that leads to protein truncation

and loss of function.

rs72613567:T>TA: This is the most extensively studied variant. The insertion of an adenine

(TA allele) disrupts an mRNA splice site, leading to a truncated and unstable protein with

reduced or absent enzymatic activity.[9][10] The prevalence of this protective allele varies

significantly across global populations, ranging from approximately 5% in individuals of

African descent to 34% in East Asians.[3][9]

Other Protective Variants: Other variants, such as rs6834314 (A>G) and rs9992651 (G>A),

have also been associated with protective effects, including lower inflammation scores in

patients with NAFLD.[7][11][12]

Quantitative Impact of HSD17B13 Variants on Liver
Disease
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The presence of the rs72613567:TA allele confers significant protection against the entire

spectrum of chronic liver disease, from initial onset to the most severe complications.

Data Presentation
The following tables summarize the quantitative data from large-scale genetic studies and

meta-analyses.

Table 1: Association of HSD17B13 rs72613567:TA Variant with Reduced Risk of Liver Disease
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Disease
Outcome

Population/Co
ntext

Odds Ratio
(OR) per TA
Allele

95%
Confidence
Interval (CI)

Reference(s)

Alcoholic Liver

Disease

European
descent

0.58
(Heterozygote
s)

Not Specified [13]

European

descent

0.47

(Homozygotes)
Not Specified [13]

Chinese Han 0.81 Not Specified [13]

Alcoholic

Cirrhosis

European

descent

0.58

(Heterozygotes)
Not Specified [13]

European

descent

0.27

(Homozygotes)
Not Specified [13]

Nonalcoholic

Fatty Liver

Disease

(NAFLD)

Meta-analysis 0.67 0.52 - 0.86 [14]

European

descent

(Homozygotes)

0.70 Not Specified [7]

Any Chronic

Liver Disease
Meta-analysis 0.73 0.61 - 0.87 [10]

Cirrhosis (All

Causes)
Meta-analysis 0.81 0.76 - 0.88 [10]

Danish general

population
0.85 (per allele) 0.74 - 0.98 [3]

Hepatocellular

Carcinoma

(HCC)

Meta-analysis 0.64 0.53 - 0.77 [10]
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Disease
Outcome

Population/Co
ntext

Odds Ratio
(OR) per TA
Allele

95%
Confidence
Interval (CI)

Reference(s)

vs. Chronic Liver

Disease
0.77 0.68 - 0.86 [14]

| | vs. Healthy Controls | 0.65 | 0.43 - 0.98 |[14] |

Table 2: Impact of HSD17B13 rs72613567:TA Variant on Histological Features of NAFLD

Histological Feature Finding Reference(s)

Steatosis
Not significantly
associated

[15]

Inflammation
Associated with reduced

inflammation scores
[3][7][10]

Ballooning
Associated with reduced

ballooning
[3][7][10]

Fibrosis
Associated with reduced risk

and severity of fibrosis
[3][7][10]

| NASH Progression | Associated with decreased risk of progression from simple steatosis to

NASH |[3][10] |

Interaction with Other Genetic Factors
The protective effect of the HSD17B13 variant is particularly noteworthy as it can mitigate the

risk conferred by other genetic variants. The PNPLA3 p.I148M variant is a major risk factor for

NAFLD and ALD. Studies have shown that the HSD17B13 rs72613567:TA allele attenuates the

risk of liver injury and fibrosis associated with carrying the high-risk PNPLA3 allele.[3][15][16]

A Note on Advanced Cirrhosis
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While the rs72613567:TA variant is protective against the development of cirrhosis, one study

in patients with already established advanced chronic liver disease found a contradictory

association, suggesting the variant might increase the risk of decompensation and mortality in

this specific late-stage population.[17][18] This suggests the protective effect may be lost once

advanced fibrosis is established.[18]

Molecular Mechanisms and Signaling Pathways
The mechanism by which HSD17B13 loss-of-function protects the liver is an area of active

research. Current evidence points towards roles in retinol metabolism, lipid homeostasis, and

inflammation.

Upstream Regulation:HSD17B13 expression is induced by the Liver X receptor α (LXRα) via

the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in

lipogenesis.[3] This creates a potential feedback loop where conditions promoting fat

accumulation also increase the expression of HSD17B13.[3]

Retinoid Signaling: Wild-type HSD17B13 converts retinol to retinaldehyde.[3] A loss of this

function in variant carriers may alter retinoid signaling pathways, which are crucial for

modulating the activity of hepatic stellate cells, the primary drivers of liver fibrosis.[3]

Inflammatory Signaling: Recent studies suggest that HSD17B13 undergoes liquid-liquid

phase separation (LLPS), which promotes the synthesis of Platelet-Activating Factor (PAF).

[19] PAF, in turn, can activate STAT3 signaling to increase the production of fibrinogen, a

protein that facilitates leukocyte adhesion and promotes liver inflammation.[19] The loss-of-

function variant may disrupt this inflammatory cascade.

Visualization of HSD17B13 Signaling
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Proposed signaling pathways involving HSD17B13 in hepatocytes.
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Experimental Protocols and Methodologies
Investigating the role of HSD17B13 variants involves a combination of genetic, molecular, and

cellular techniques.

Genotyping of HSD17B13 Variants
A common and reliable method for determining the genotype of rs72613567 in patient cohorts.

Objective: To identify individuals as wild-type (T/T), heterozygous (T/TA), or homozygous

(TA/TA) for the rs72613567 variant.

Method: TaqMan SNP Genotyping Assay using Real-Time PCR (qPCR).

Protocol Outline:

DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a

commercial kit (e.g., QIAamp DNA Blood Mini Kit).[20]

Assay Preparation: Prepare a PCR reaction mix containing TaqMan Genotyping Master

Mix, the specific TaqMan SNP Genotyping Assay for rs72613567 (which includes primers

and two allele-specific, dye-labeled probes), and the extracted genomic DNA.

Real-Time PCR: Run the reaction on a real-time PCR system (e.g., StepOnePlus).[20]

The instrument monitors the fluorescence of the VIC- and FAM-labeled probes in real-

time.

Allelic Discrimination: After the PCR run, the software generates an allelic discrimination

plot, clustering samples based on the fluorescence signals to determine the genotype.

Analysis of HSD17B13 Cellular Localization
This protocol confirms the association of HSD17B13 with lipid droplets.

Objective: To visualize the subcellular localization of HSD17B13 protein.

Method: Confocal Immunofluorescence Microscopy.

Protocol Outline:
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Cell Culture and Transfection: Culture hepatocyte cell lines (e.g., Huh7, L02). Transfect

cells with a plasmid encoding a tagged version of HSD17B13 (e.g., His-tag, GFP-tag).[9]

Lipid Droplet Induction: Treat cells with oleic acid (e.g., 400 µM for 24 hours) to induce the

formation of lipid droplets.[9]

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them

with a detergent like Triton X-100.

Immunostaining:

Incubate with a primary antibody against the tag (e.g., anti-His) or against HSD17B13.

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, red).

Stain lipid droplets with a specific dye like BODIPY 493/503 (green).

Counterstain nuclei with DAPI (blue).

Imaging: Acquire images using a confocal microscope, then merge the channels to

observe co-localization of the HSD17B13 protein signal with the lipid droplet stain.

In Vivo Functional Studies using ASOs
Antisense oligonucleotides (ASOs) are used to knock down gene expression in animal models

to study function and therapeutic potential.

Objective: To assess the effect of reducing HSD17B13 expression on liver pathology in a

disease model.

Method: ASO administration in a mouse model of NASH/fibrosis.

Protocol Outline:

Disease Induction: Induce a NASH-like phenotype in mice (e.g., C57BL/6) using a

specialized diet, such as a choline-deficient, L-amino acid-defined, high-fat diet

(CDAHFD), for several weeks.[21]
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ASO Administration: Administer a sequence-specific Hsd17b13 ASO or a control ASO to

the mice, typically via subcutaneous or intraperitoneal injections.

Endpoint Analysis: After the treatment period, sacrifice the animals and collect liver tissue

and serum.

Assessments:

Gene Expression: Measure Hsd17b13 mRNA levels in the liver via qRT-PCR to confirm

knockdown.[21]

Liver Injury: Measure serum levels of ALT and AST.

Histology: Perform H&E staining to assess steatosis and inflammation, and Sirius Red

staining to quantify fibrosis.

Gene Expression Profiling: Analyze the expression of key inflammatory and fibrotic

genes (e.g., Tnf-α, Col1a1, Timp1) via qRT-PCR.[21]

Experimental Workflow Visualization
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Typical experimental workflow for HSD17B13 research.
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Therapeutic Implications and Drug Development
The strong genetic evidence that loss of HSD17B13 function is protective makes its protein

product an ideal therapeutic target. The strategy is straightforward: inhibiting the activity or

reducing the expression of HSD17B13 in the liver should mimic the protective effect of the

rs72613567:TA variant.

This has led to the development of RNA interference (RNAi) therapeutics, which can

specifically silence the HSD17B13 gene.

RNAi Therapeutics: These drugs (e.g., small-interfering RNAs or siRNAs) are designed to

target and degrade HSD17B13 mRNA, thereby preventing the production of the protein.

They are often conjugated to N-acetylgalactosamine (GalNAc), which targets them

specifically to hepatocytes.

Clinical Trials: Several companies have advanced HSD17B13-targeting RNAi drugs into

clinical trials for NAFLD and NASH.[13]

Rapirosiran (ALN-HSD): A phase 1 trial demonstrated that this agent was well-tolerated

and resulted in a robust, dose-dependent reduction in liver HSD17B13 mRNA (up to 78%

reduction).[22]

ARO-HSD: Another RNAi therapeutic that showed significant downregulation of

HSD17B13 mRNA and protein, along with reductions in serum ALT and AST levels in a

Phase 1 trial.[13]

Other trials are ongoing to assess the efficacy of these agents in improving liver histology

in patients with NASH with fibrosis.[23][24]

Logic of HSD17B13 as a Therapeutic Target
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Logical framework for targeting HSD17B13 for liver disease.

Conclusion and Future Directions
The discovery of the protective role of HSD17B13 loss-of-function variants represents a major

advancement in the genetics of chronic liver disease. It has provided a clear, genetically
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validated therapeutic target. While the precise mechanisms are still being fully elucidated, the

link between the rs72613567:TA variant and protection from liver disease progression is firmly

established across multiple etiologies and large, diverse populations.

Future research should focus on:

Detailed Mechanistic Studies: Fully clarifying the downstream consequences of HSD17B13's

retinol dehydrogenase activity and its role in lipid droplet dynamics and inflammatory

signaling.

Long-term Clinical Efficacy: Results from ongoing Phase 2 and 3 clinical trials will be critical

to confirm if therapeutic silencing of HSD17B13 can safely halt or reverse the progression of

NASH and fibrosis.

Biomarker Development: Identifying non-invasive biomarkers that can predict which patients

are most likely to benefit from HSD17B13-targeted therapies.

In conclusion, HSD17B13 stands as a prime example of how human genetics can illuminate

disease biology and pave the way for novel therapeutic strategies for highly prevalent and

serious conditions like chronic liver disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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